Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine
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Overview
Description
Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo ring fused with a thiadiazole ring, making it a versatile scaffold for the development of various bioactive molecules.
Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine is a compound that has been found to target the Epidermal Growth Factor Receptor (EGFR) in cancer cells . EGFR is a protein that plays a crucial role in cell growth and proliferation. When this receptor is overexpressed or mutated, it can lead to uncontrolled cell growth and the development of tumors .
Mode of Action
The interaction of this compound with its target, EGFR, results in the inhibition of the receptor’s activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation . As a result, the growth of cancer cells is halted .
Biochemical Pathways
This compound affects the EGFR signaling pathway . This pathway is crucial for cell growth and proliferation. When EGFR is inhibited by this compound, the downstream effects include the suppression of cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR, leading to the suppression of cell growth and proliferation . This can result in the reduction of tumor size and potentially halt the progression of the disease .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and can vary depending on the specific biomolecules involved .
Cellular Effects
Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine has been shown to have effects on various types of cells. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications, but this has not been well studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with formamide under reflux conditions to form the imidazo[2,1-b][1,3,4]thiadiazole core. Subsequent functionalization with methanamine can be achieved through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often carried out in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Varied substituted imidazo[2,1-b][1,3,4]thiadiazoles.
Scientific Research Applications
Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
- Imidazo[2,1-b][1,3]thiazole
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives
- Thiazole-imidazo[2,1-b][1,3,4]thiadiazole hybrids
Comparison: Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine stands out due to its unique methanamine functional group, which enhances its reactivity and potential for further derivatization. Compared to other similar compounds, it exhibits a broader range of biological activities and higher specificity for certain molecular targets .
Properties
IUPAC Name |
imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-1-4-2-9-5(8-4)10-3-7-9/h2-3H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAIJKINYSPWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1N=CS2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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